Ethyl vinyl ether

Catalog No.
S3709950
CAS No.
25104-37-4
M.F
C4H8O
CH2=CHOCH2CH3
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl vinyl ether

CAS Number

25104-37-4

Product Name

Ethyl vinyl ether

IUPAC Name

ethenoxyethane

Molecular Formula

C4H8O
CH2=CHOCH2CH3

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3

InChI Key

FJKIXWOMBXYWOQ-UHFFFAOYSA-N

SMILES

CCOC=C

solubility

In water, 7800 mg/L at 25 °C
In water, 10000 mg/L at 37 °C
Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether
Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)

Canonical SMILES

CCOC=C

The exact mass of the compound Ethyl vinyl ether is 72.057514874 g/mol and the complexity rating of the compound is 24.8. The solubility of this chemical has been described as in water, 7800 mg/l at 25 °cin water, 10000 mg/l at 37 °cslightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ethersolubility in water, g/l at 15 °c: 8.3 (slightly soluble). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8405. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl vinyl ether (CAS 25104-37-4), commercially procured in its polymeric form as poly(ethyl vinyl ether) or PEVE, is an amorphous, hydrophobic soft resin characterized by its highly flexible ether backbone and low glass transition temperature . Unlike highly reactive monomeric vinyl ethers, this polymerized compound is utilized industrially as a specialized plasticizer, a tackifier for pressure-sensitive adhesives, and a saponification-resistant binder in coatings [1]. Procurement decisions heavily favor this material when standard ester-based plasticizers fail under alkaline conditions or when a non-migrating, moisture-resistant soft resin is required to impart permanent dry-film flexibility in demanding formulations .

Generic substitution of poly(ethyl vinyl ether) fails primarily due to the extreme sensitivity of poly(vinyl ethers) to side-chain length. Replacing it with the closest in-class analog, poly(methyl vinyl ether) (PMVE), results in catastrophic moisture failure; PMVE is highly hydrophilic and water-soluble (exhibiting a lower critical solution temperature around 38 °C), whereas the ethyl-substituted PEVE is strictly hydrophobic and water-insoluble [1]. Furthermore, attempting to substitute PEVE with conventional ester-based plasticizers (such as phthalates or adipates) in cellulose nitrate coatings leads to chemical degradation, as ester bonds undergo rapid saponification in alkaline environments, whereas PEVE's ether linkages remain entirely stable [2].

Hydrophobicity and Moisture Resistance Divergence

The addition of a single methylene group in the pendant chain fundamentally alters the polymer's interaction with water. Poly(ethyl vinyl ether) (CAS 25104-37-4) is entirely hydrophobic and insoluble in water, whereas the closely related poly(methyl vinyl ether) (PMVE) is highly water-soluble and exhibits a lower critical solution temperature (LCST) of approximately 38 °C [1]. This binary difference dictates procurement for moisture-resistant adhesive and coating applications.

Evidence DimensionAqueous solubility and moisture sensitivity
Target Compound DataInsoluble in water (0 g/L); strictly hydrophobic.
Comparator Or BaselinePoly(methyl vinyl ether) (PMVE): Highly water-soluble (>100 g/L) with an LCST of ~38 °C.
Quantified DifferenceComplete phase divergence (hydrophobic vs. hydrophilic) based on a single carbon extension.
ConditionsAqueous solution at standard temperature and pressure.

Prevents adhesive failure and coating degradation in high-moisture or surgical environments where PMVE would dissolve or swell.

Amorphous CO2 Separation Capability

For advanced gas separation, poly(ethylene oxide) (PEO) is the traditional benchmark due to its high CO2 affinity, but its tendency to crystallize drastically reduces gas permeability. Poly(ethyl vinyl ether) matches the CO2 uptake capacity of PEO while remaining completely amorphous and exhibiting higher hydrophobicity [1]. The entropic penalty for CO2 absorption is lower in poly(ethyl vinyl ether), making it a highly stable, crystallization-free alternative for membrane fabrication [1].

Evidence DimensionCO2 absorption molality and polymer morphology
Target Compound DataHigh CO2 molality; fully amorphous structure.
Comparator Or BaselinePoly(ethylene oxide) (PEO): High CO2 molality but prone to crystallization.
Quantified DifferenceEliminates crystalline domains while matching CO2 uptake capacity.
ConditionsCO2 absorption measured at room temperature and 333.15 K up to 15 bar.

Provides a highly stable, crystallization-free alternative to PEO for gas separation membranes, preventing moisture-induced permeability drops.

Low-Temperature Flexibility and Glass Transition

The thermal flexibility of poly(vinyl ethers) is highly dependent on the alkyl substituent. Poly(ethyl vinyl ether) exhibits a glass transition temperature (Tg) of approximately -42 °C to -60 °C, which is significantly lower than that of poly(isopropyl vinyl ether) (Tg = -11.9 °C) [1]. This deep sub-zero Tg ensures that PEVE functions as an effective soft resin, maintaining tackiness and preventing embrittlement in low-temperature environments [2].

Evidence DimensionGlass transition temperature (Tg)
Target Compound DataTg of -42 °C to -60 °C (depending on molecular weight).
Comparator Or BaselinePoly(isopropyl vinyl ether) (PiPVE): Tg of -11.9 °C.
Quantified DifferenceOver 30 °C lower glass transition temperature.
ConditionsDifferential scanning calorimetry (DSC) of neat polymers.

Acts as an effective soft-resin plasticizer, maintaining adhesive tack and film flexibility in extreme cold without embrittlement.

Saponification Resistance in Alkaline Formulations

In industrial coatings, standard ester-based plasticizers are vulnerable to alkaline hydrolysis. Poly(ethyl vinyl ether) consists of a 100% ether-linked backbone, rendering it completely resistant to saponification [1]. This chemical stability ensures that cellulose nitrate coatings and printing inks plasticized with PEVE do not degrade, lose flexibility, or suffer from plasticizer migration when exposed to basic environments [1].

Evidence DimensionHydrolytic stability in high-pH environments
Target Compound Data100% ether-linked backbone; fully saponification-resistant.
Comparator Or BaselineStandard ester-based plasticizers (e.g., phthalates/adipates): Susceptible to alkaline hydrolysis.
Quantified DifferenceZero degradation in high-pH environments compared to rapid hydrolysis of ester bonds.
ConditionsAlkaline exposure in coating and ink formulations.

Ensures long-term flexibility and adhesion retention in cellulose nitrate coatings and printing inks exposed to basic environments.

Moisture-Permeable Surgical Casts and Medical Adhesives

Driven by its strict hydrophobicity and low glass transition temperature, poly(ethyl vinyl ether) is heavily procured as a base for pressure-sensitive medical adhesives. Unlike PMVE, it does not dissolve in sweat or ambient moisture, ensuring non-irritating, long-lasting adhesion while maintaining essential moisture permeability .

Saponification-Resistant Cellulose Nitrate Coatings

Leveraging its ether-linked backbone, PEVE is utilized as a permanent, non-migrating plasticizer in specialty paints and cellulose nitrate lacquers. It is chosen over ester-based plasticizers in environments where alkaline exposure would otherwise cause saponification, embrittlement, and coating failure [1].

Amorphous CO2 Separation Membranes

Based on its equivalent CO2 uptake to PEO but fully amorphous and hydrophobic nature, PEVE is an effective matrix material for carbon capture membranes. It prevents the crystallization-induced permeability drops that plague PEO-based systems under operational conditions [2].

Low-Temperature Pressure-Sensitive Adhesives (PSAs)

With a Tg extending down to -60 °C, PEVE is formulated into industrial tapes and sealants that must perform in extreme cold. It outperforms stiffer analogs like poly(isopropyl vinyl ether) by maintaining surface tack and preventing adhesive fracture at sub-zero temperatures [3].

Physical Description

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36°C) with an ether-like odor. Flash point below -50°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
Ether-like odor

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

72.057514874 g/mol

Monoisotopic Mass

72.057514874 g/mol

Boiling Point

96 °F at 760 mm Hg (USCG, 1999)
35.5 °C
36 °C

Flash Point

less than -50 °F (USCG, 1999)
< -50 °F (< -46 °C) /closed cup/

Heavy Atom Count

5

Vapor Density

2.5 (Air = 1)
Relative vapor density (air = 1): 2.5

Density

0.7589 at 68 °F (USCG, 1999)
0.7589 at 20 °C
Relative density (water = 1): 0.8

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-175 °F (USCG, 1999)
-115.8 °C
-115 °C

UNII

6235C9592H

Related CAS

25104-37-4

Therapeutic Uses

/EXPL THER/ Ethyl vinyl ether is a useful anesthetic drug in all ages and for all operative procedures not requiring muscle relaxation or the use of the cautery. 2. It is an adequate and safe analgesic agent by the open drop technique or as an adjunct to nitrous oxide and ethylene. 3. It can be employed /in/ the non-rebreathing, semi-closed, or closed carbon dioxide absorption techniques. 4. Its advantages are rapid induction, emergence, and shift of level of anesthesia. 5. Its disadvantages are hypotension in the deeper planes of anaesthesia and lack of reliability of muscle relaxation. 6. It has proven to be a satisfactory agent for thoracic procedures if one is very careful to prevent the hypotension which may develop. /Former Use/
/EXPL THER/ In the 1950s, ethoxyethene was studied in clinical trials to investigate whether it was suitable as an anesthetic. Some patients participating in these studies suffered complications (generalized convulsions due to hypercarbia and respiratory and circulatory depression as well as respiratory and cardiac arrest), which were attributed to overdosage. The degree of muscle relaxation obtained with this type of anesthesia was considered to be inadequate. Liver function tests conducted after several hours of anesthesia showed that hepatic function was not affected. Urinalyses, blood counts and electrocardiograms obtained after anesthesia revealed slight, reversible changes in some cases.

Vapor Pressure

510.98 mmHg
515 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 56

Absorption Distribution and Excretion

There is evidence for rapid absorption after inhalation

Metabolism Metabolites

In vitro studies with ethyl vinyl ether suggested that vinyl ethers may undergo microsomal oxidation to unstable epoxides, however, no mutagenic activity was found.

Wikipedia

Ethyl vinyl ether

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of acetylene with ethanol.
In industry, vinyl ethers are produced in autoclaves (stirred or not stirred), in reaction towers (tube reactor), bubble columns, or loop reactors. The catalyst, normally potassium alcoholate, is in most cases prepared before the reaction. Therefore, solid KOH or KOH solution is added to the alcohol. Excess water can be removed batchwise in a stirred vessel or continuously by distillation in carbon steel apparatus. The acetylene-if not consumed in the reaction-can be recycled into the reactor and supplemented by pure acetylene (fresh gas). /Vinyl ethers/
CH3CH(O(14)CH2CH3)2 and CH2CHO(14)CH2CH3 have been synthesized from CH3CHO and CH3(14)CH2OH. The synthesized vinyl ethyl ether (b.p. 35.5 deg) is accompanied by diethyl ether (b.p. 34.6 deg) and other impurities. A satisfactory separation has been made by gas chromatography in a 2 m dimethylsulfolane column followed by a 3 m squalane column on Celite. In this way, 0.5 mL of CH3(14)CH2OCHCH2 of 99.4% chemical purity and 98.3% radiochemical purity has been obtained; the position of the C-14 has been checked by hydrolysis in acid medium. The ether was pyrolyzed in a high vacuum apparatus by the static method. The amounts and specific activities of products were determined in a gas chromatograph connected to a flow ionization chamber with vibrating reed electrometer. Results obtained around 450 °C seem to prove that vinyl ethyl ether decomposes mainly (78%) by a rearrangement process forming an hexagonal activated complex.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
Ethene, ethoxy-: ACTIVE
Ethene, ethoxy-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Vinyl ethers are preferably analyzed by standard GLC methods. They may also be determined quantitatively by addition of iodine to the double bond of the vinyl group in the presence of methanol (Siggia's method). /Vinyl ethers/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Handle and open container with care. Air sensitive.

Interactions

Alkyl ether-degrading Rhodococcus sp. strain DEE5151, isolated from activated sewage sludge, has an activity for the oxidation of a variety of alkyl ethers, aralkyl ethers and dibenzyl ether. The whole cell activity for diethyl ether oxidation was effectively inhibited by 2,3-dihydrofurane, ethyl vinyl ether and glutaraldehyde. Glutaraldehyde of less than 30 uM inhibited the activity by a competitive manner with the inhibition constant, K(I) of 7.07+/-1.36 uM. The inhibition type became mixed at higher glutaraldehyde concentrations >30 uM, probably due to the inactivation of the cell activity by the Schiff-base formation. Structurally analogous ethyl vinyl ether inhibited the diethyl ether oxidation activity in a mixed manner with decreasing the apparent maximum oxidation rate, v(max)(app), and increasing the apparent Michaelis-Menten constant, K(M)(app). The mixed type inhibition by ethyl vinyl ether seemed to be introduced not only by the structure similarity with diethyl ether, but also by the reactivity of the vinyl ether with cellular components in the whole cell system.
1. In rats, surgically anesthetized with Urethane, an increase in the depth of anesthesia upon administration of ethyl carbamate (Urethane), pentobarbitone sodium (Nembutal), thiopentone sodium (Intraval), althesin, ketamine, trichloroethylene, halothane, methoxyflurane, diethyl ether, ethyl-vinyl ether, cyclopropane, enflurane or chloroform resulted in a dose-dependent increase in the latency, the decrease in the amplitudes of the initial positive and negative components of the short latency cortical response to electrical stimuli applied to the forepaw. 2. The same changes were seen when starting from initially unanesthetized rats and anesthetizing them with Urethane. 3. With all the inhalational agents used, these changes lasted for as long as the administration except with nitrous oxide where the changes in the cortical response were transient. 4. The tranquilizing agents diazepam, chlordiazepoxide, and haloperidol showed no such action. Chloral hydrate and chlorpromazine, on the other hand, produced moderate changes in the evoked cortical response similar to those seen with the other anesthetic agents used.
The effects of ten inhalational anesthetic agents on drug metabolism were studied in rats. Male Sprague Dawley-rats were exposed to below anesthetic concentrations of the test agents 7 hours a day for 1 to 7 days, or up to 15 days when nitrous-oxide was used. A single intraperitoneal injection of 125 milligrams per kilogram (mg/kg) hexobarbital, a sleep inducer, was given 20 to 22 hours after the last exposure to the anesthetic, and sleeping time was determined. Some animals were given an intraperitoneal injection of 50 mg/kg SKF-525-A, an inhibitor of hepatic microsomal enzyme activity, 30 minutes before the hexobarbital injection. Liver homogenates prepared from some rats pretreated with diethyl-ether or halothane were incubated with hexobarbital and assayed for O-demethylase activity and aniline-hydroxylase activity. Hexobarbital sleeping time was significantly reduced after a single 7 hour exposure to diethyl-ether, isopropyl-ether, fluroxene, enflurane, and Forane. Two exposures to halothane and ethyl-vinyl-ether were required to cause a significant reduction in sleeping time. Chloroform caused an increase in sleeping time after one exposure, no change with two or four exposures, and a decrease after five or more exposures. Nitrous-oxide and cyclopropane had no effect on hexobarbital sleeping time. SKF-525-A blocked the decrease in sleeping time caused by diethyl-ether and halothane. The rate of hydroxylation of hexobarbital and aniline by rat liver homogenates was increased by pretreatment with either diethyl-ether or halothane, but demethylase activity was increased only by diethyl-ether pretreatment. The authors conclude that exposure to inhalation anesthetics can enhance the ability of rats to metabolize drugs. ...

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): N,N-Diethylaniline (0.1 %).
Uyanik et al. Chemoselective oxidative generation of ortho-quinone methides and tandem transformations. Nature Chemistry, DOI: 10.1038/s41557-020-0433-4, published online 23 March 2020

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